molecular formula C28H23N5O3 B13450141 (S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone

(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone

Cat. No.: B13450141
M. Wt: 477.5 g/mol
InChI Key: GDQRCOZHPMGREF-VWLOTQADSA-N
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Description

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

[(6S)-6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C28H23N5O3/c1-35-22-13-11-20(12-14-22)26-31-27(36-32-26)25-15-23-24(30-17-29-23)16-33(25)28(34)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-14,17,25H,15-16H2,1H3,(H,29,30)/t25-/m0/s1

InChI Key

GDQRCOZHPMGREF-VWLOTQADSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)[C@@H]3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC4=C(CN3C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone involves multiple steps, including the formation of the biphenyl core, the introduction of the oxadiazole ring, and the construction of the imidazopyridine moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

(S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[6,6′-Dimethoxybiphenyl-2,2′-diyl]bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-

Uniqueness

What sets (S)-[1,1’-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Biological Activity

(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone is a complex organic compound with potential biological activities. Its unique structure combines multiple functional groups that may contribute to its pharmacological properties. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C28H23N5O3
  • Molecular Weight : 477.51 g/mol

The structure features a biphenyl core linked to an imidazopyridine and an oxadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and imidazopyridine scaffolds exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The biological activity of this compound has been explored in various studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The 1,2,4-oxadiazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)Low micromolarBcl-2 inhibition
HeLa (Cervical)Low micromolarApoptosis induction
KG1a (Acute Myeloid)VariableBcl-2-targeted activity

The compound exhibits low micromolar IC50 values against Bcl-2 expressing cancer cell lines, indicating a strong potential for further development as an anticancer therapeutic .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Bcl-2 Inhibition : The compound has been shown to inhibit the anti-apoptotic protein Bcl-2. This inhibition leads to increased apoptosis in cancer cells .
  • Targeting Enzymes : Similar compounds have been reported to target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .

Case Studies

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the phenyl substituents significantly affect their biological activity. For instance:

  • Compounds with dimethoxy substitutions showed enhanced binding affinity and anticancer activity compared to those with single methoxy groups .

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

  • Formation of the biphenyl core.
  • Introduction of the oxadiazole ring.
  • Construction of the imidazopyridine moiety.

Optimizing these synthetic routes can enhance yield and reduce costs for potential industrial applications .

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